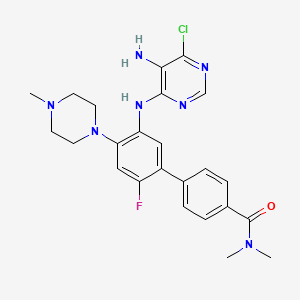
DDO-2213
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a biphenyl core with multiple functional groups, including an amino group, a chloropyrimidine moiety, a fluoro substituent, and a piperazine ring
Métodos De Preparación
The synthesis of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves several steps, each requiring specific reagents and conditions
Biphenyl Core Formation: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Functional Group Introduction: The amino and chloropyrimidine groups are introduced through nucleophilic substitution reactions. The fluoro substituent is typically added via electrophilic fluorination, while the piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Assembly: The final step involves the coupling of the functionalized biphenyl core with the carboxamide group, typically using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Análisis De Reacciones Químicas
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with various nucleophiles, forming amide or ester linkages.
Aplicaciones Científicas De Investigación
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The presence of the fluoro and piperazine groups enhances its binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a pyrimidine moiety.
Dasatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents, leading to distinct biological activities.
Nilotinib: A third-generation tyrosine kinase inhibitor with enhanced potency and selectivity compared to earlier compounds.
The unique combination of functional groups in 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXONEMNSYOAQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

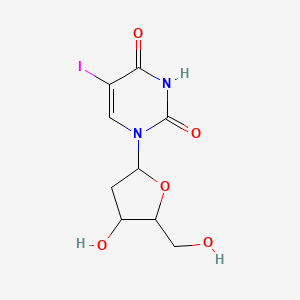
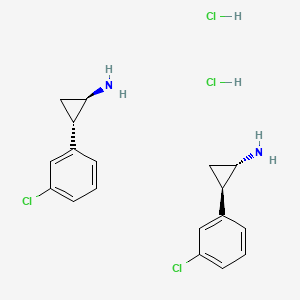
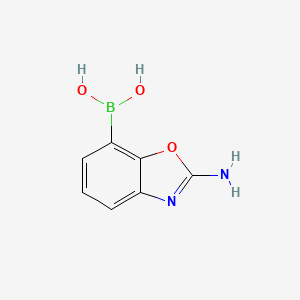
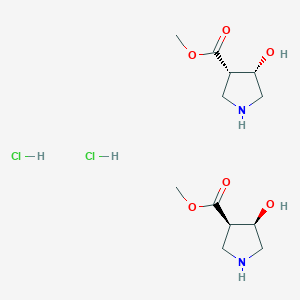







![Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B8177026.png)
![(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B8177033.png)
